![molecular formula C8H10O3 B1610062 Methyl 6-oxocyclohex-1-ene-1-carboxylate CAS No. 52784-37-9](/img/structure/B1610062.png)
Methyl 6-oxocyclohex-1-ene-1-carboxylate
Overview
Description
Methyl 6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium methoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperatures to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functionality allows it to undergo various reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse chemical entities.
Reactions:
- Oxidation: Converts to carboxylic acids or diketones.
- Reduction: Converts the ketone group to an alcohol.
- Substitution: Participates in nucleophilic substitution reactions.
Research indicates that this compound may have significant biological activities. It has been studied for its role as a precursor to bioactive molecules, potentially contributing to the development of new therapeutic agents.
Mechanism of Action:
The compound can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione. This activity is associated with antiproliferative and anti-metastatic effects against certain cancer cell lines, indicating potential applications in oncology research .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential. Studies are ongoing to explore its efficacy in drug development, particularly in creating novel pharmaceuticals targeting specific diseases.
Case Study:
A study highlighted its use in synthesizing compounds that exhibit anti-cancer properties, demonstrating its potential role in developing targeted cancer therapies .
Industrial Applications
In industry, this compound is utilized in the production of various chemicals and materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for industrial needs.
Mechanism of Action
The mechanism of action of methyl 6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione and glutathione S-transferase. This activity is associated with its antiproliferative and anti-metastatic effects against certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate: Used in the synthesis of abscisic acid, a plant hormone.
Uniqueness
Methyl 6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific reactivity and the presence of both ketone and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 6-oxocyclohex-1-ene-1-carboxylate (MOC) is an organic compound with the molecular formula CHO. It is recognized for its potential biological activities and applications in medicinal chemistry. This article delves into the biological significance, mechanisms of action, and research findings associated with MOC.
Overview of this compound
MOC is a derivative of cyclohexene, characterized by the presence of both a ketone and an ester functional group. Its synthesis typically involves the reaction of cyclohexanone with dimethyl carbonate, facilitated by a base like sodium methoxide. The compound's dual functionality enables it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activities
Research indicates that MOC exhibits several biological activities, particularly in the fields of cancer research and medicinal chemistry. Some key findings include:
- Antiproliferative Effects : MOC has shown significant antiproliferative activity against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, MOC demonstrated IC values of 1.82 μM and 4.54 μM respectively, indicating potent activity compared to other compounds tested .
- Mechanism of Action : The mechanism underlying MOC's biological activity includes its role as a nitric oxide donor. In the presence of glutathione and glutathione S-transferase, MOC releases nitric oxide, which is associated with its antiproliferative and anti-metastatic effects against certain cancer cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of MOC:
- Synthesis and Evaluation : In one study, MOC was utilized as a precursor in synthesizing various bioactive compounds. The derivatives produced exhibited enhanced biological activities, suggesting that modifications to the MOC structure can lead to improved therapeutic agents .
- Comparative Analysis : A comparative study involving similar compounds revealed that MOC's unique structural features contribute to its specific reactivity and biological activity. For example, when compared to ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, MOC displayed greater selectivity towards certain cancer cell lines due to its distinct functional groups .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of MOC:
Properties
IUPAC Name |
methyl 6-oxocyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBWDJSTLSONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458982 | |
Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52784-37-9 | |
Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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